molecular formula C47H38O4 B157684 (+)-Dinol CAS No. 137365-16-3

(+)-Dinol

Cat. No.: B157684
CAS No.: 137365-16-3
M. Wt: 666.8 g/mol
InChI Key: QWADMRIAKWGVBF-CXNSMIOJSA-N
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Description

(+)-Dinol is a chiral compound known for its unique stereochemistry and biological activity. It is often studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s enantiomeric purity and specific rotation make it a subject of interest for researchers aiming to explore its diverse chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Dinol typically involves enantioselective reactions to ensure the desired stereochemistry. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve high enantiomeric excess. The reaction conditions often involve controlled temperatures and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enantioselective synthesis using advanced catalytic systems. These methods are designed to be cost-effective and scalable, ensuring consistent production of high-purity this compound. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (+)-Dinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert this compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

(+)-Dinol has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of chiral catalysts and ligands for industrial chemical processes.

Mechanism of Action

The mechanism of action of (+)-Dinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signaling pathways.

Comparison with Similar Compounds

    (-)-Dinol: The enantiomer of (+)-Dinol, with opposite stereochemistry.

    Chiral Alcohols: Compounds with similar chiral centers and functional groups.

    Chiral Amines: Compounds with chiral centers and amine functional groups.

Comparison: this compound is unique due to its specific stereochemistry and the resulting biological activity. Compared to its enantiomer (-)-Dinol, this compound may exhibit different pharmacological effects and binding affinities. Chiral alcohols and amines, while similar in having chiral centers, differ in their functional groups and overall chemical behavior.

Properties

IUPAC Name

[(4S,5S)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWADMRIAKWGVBF-CXNSMIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444588
Record name (+)-DINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137365-16-3
Record name (+)-DINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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